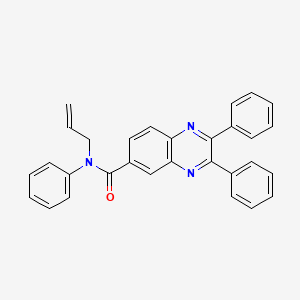![molecular formula C13H12N4OS2 B11537425 5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11537425.png)
5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C13H12N4OS2. This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazone linkage, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves the following steps:
Formation of the hydrazone linkage: This is achieved by reacting 3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization to form the thiazole ring: The hydrazone is then reacted with a suitable thioamide under acidic conditions to form the thiazole ring.
Introduction of the methylsulfanyl group: This step involves the reaction of the thiazole intermediate with a methylating agent such as methyl iodide in the presence of a base to introduce the methylsulfanyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents such as alkyl halides or acyl chlorides to form substituted thiazole derivatives.
科学研究应用
5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific chemical or physical properties.
作用机制
The mechanism of action of 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar compounds to 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE include:
5-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-[(2E)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: This compound features a quinoxaline ring instead of a thiazole ring.
5-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound is structurally very similar but may have different physical and chemical properties due to slight variations in its molecular structure.
These comparisons highlight the uniqueness of 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE in terms of its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C13H12N4OS2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
5-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H12N4OS2/c1-18-10-5-3-4-9(6-10)8-15-16-12-11(7-14)13(19-2)17-20-12/h3-6,8,16H,1-2H3/b15-8+ |
InChI 键 |
BNBSOCAORFNVIN-OVCLIPMQSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=N/NC2=C(C(=NS2)SC)C#N |
规范 SMILES |
COC1=CC=CC(=C1)C=NNC2=C(C(=NS2)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11537344.png)
![N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline](/img/structure/B11537347.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11537353.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11537355.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11537373.png)
![N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B11537378.png)
![N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11537379.png)

![7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537385.png)
![7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537387.png)
![2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537390.png)
![10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11537392.png)
![(3Z)-5-(3,4-dimethoxyphenyl)-3-[4-(octyloxy)benzylidene]furan-2(3H)-one](/img/structure/B11537400.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537405.png)
